L17E

Cell-penetrating peptides Protein delivery Non-covalent complexation

L17E is a 25-amino acid attenuated cationic amphiphilic lytic peptide engineered from spider venom M-lycotoxin. Unlike conventional CPPs trapped in endosomes, L17E achieves cytosolic delivery within 5 minutes via macropinocytosis induction and selective late endosomal membrane disruption. Delivery efficiency is predictably correlated with KCNN4 expression, enabling rational cell-line selection. Ideal for functional antibody delivery, nanoparticle functionalization (1.48–2.04× circRNA expression enhancement), and time-sensitive live-cell assays. Non-covalent formulation requires no genetic fusion.

Molecular Formula C134H220N38O31
Molecular Weight 2859.4 g/mol
Cat. No. B15590470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL17E
Molecular FormulaC134H220N38O31
Molecular Weight2859.4 g/mol
Structural Identifiers
InChIInChI=1S/C134H220N38O31/c1-18-75(12)109(142)133(202)170-101(60-82-63-146-86-37-23-22-36-85(82)86)129(198)166-99(58-74(10)11)131(200)172-110(80(17)174)134(203)153-79(16)115(184)163-97(56-72(6)7)126(195)157-91(42-28-33-53-139)122(191)167-100(59-81-34-20-19-21-35-81)128(197)164-96(55-71(4)5)116(185)147-66-107(177)154-87(38-24-29-49-135)118(187)168-102(61-83-64-144-68-148-83)125(194)152-76(13)112(181)150-77(14)113(182)156-89(40-26-31-51-137)121(190)169-103(62-84-65-145-69-149-84)130(199)161-94(45-48-108(178)179)117(186)151-78(15)114(183)155-88(39-25-30-50-136)119(188)159-92(43-46-105(140)175)123(192)160-93(44-47-106(141)176)124(193)165-98(57-73(8)9)127(196)171-104(67-173)132(201)158-90(41-27-32-52-138)120(189)162-95(111(143)180)54-70(2)3/h19-23,34-37,63-65,68-80,87-104,109-110,146,173-174H,18,24-33,38-62,66-67,135-139,142H2,1-17H3,(H2,140,175)(H2,141,176)(H2,143,180)(H,144,148)(H,145,149)(H,147,185)(H,150,181)(H,151,186)(H,152,194)(H,153,203)(H,154,177)(H,155,183)(H,156,182)(H,157,195)(H,158,201)(H,159,188)(H,160,192)(H,161,199)(H,162,189)(H,163,184)(H,164,197)(H,165,193)(H,166,198)(H,167,191)(H,168,187)(H,169,190)(H,170,202)(H,171,196)(H,172,200)(H,178,179)/t75-,76-,77-,78-,79-,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,109-,110-/m0/s1
InChIKeyRZKVUCDEFWQCRR-UWPISLJUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L17E Cytosolic Delivery Peptide: Technical Specifications and Procurement Baseline


L17E is a 25-amino acid attenuated cationic amphiphilic lytic (ACAL) peptide (sequence: IWLTALKFLGKHAAKHEAKQQLSKL-NH₂, MW: 2859.4–2860.4 g/mol, CAS: 1898254-09-5 or 2305578-13-4) engineered from the spider venom peptide M-lycotoxin by substituting leucine at position 17 with glutamic acid [1][2]. This single amino acid substitution attenuates the hemolytic activity of the parent toxin while conferring lipid-sensitive membrane lytic activity that enables cytosolic delivery of macromolecules including antibodies, proteins, and nucleic acids [3]. The peptide is distributed under license from Kyoto University and is available from multiple vendors with typical purity ≥95% [1][4].

Why L17E Cannot Be Substituted with Generic Cell-Penetrating Peptides


Generic cell-penetrating peptides (CPPs) such as TAT and polyarginine suffer from a fundamental limitation: while they efficiently enter cells via endocytosis, the vast majority of the internalized cargo remains trapped within endosomes and is ultimately degraded in lysosomes, resulting in negligible cytosolic bioavailability [1]. L17E addresses this bottleneck through a dual mechanism—induction of macropinocytosis followed by selective disruption of negatively charged late endosomal membranes—that enables marked cytosolic liberation of antibodies and other macromolecules [2]. Direct comparative studies demonstrate that L17E achieves quantifiable differences in delivery efficiency, mechanism, and cellular selectivity that preclude simple substitution with conventional CPPs [3]. The peptide's performance is further modulated by specific cellular factors including KCNN4 expression and membrane repair protein activity, establishing a predictable, mechanistic basis for cell-type selection that generic CPPs lack [4].

L17E Quantified Differentiation: Head-to-Head Performance Against Comparator Peptides


L17E vs. TAT: Superior Non-Covalent Protein Delivery Efficiency

L17E demonstrates superior delivery efficiency compared to the canonical CPP TAT when evaluated under non-covalent conjugation conditions for transporting EGFP protein into cells [1]. This comparison is critical because non-covalent complexation represents the simplest and most translationally practical delivery modality, requiring no genetic fusion or chemical conjugation. Under covalent fusion conditions, however, TAT-EGFP outperforms L17E-EGFP, demonstrating that the delivery peptide selection must be matched to the conjugation strategy [1].

Cell-penetrating peptides Protein delivery Non-covalent complexation

L17E vs. L17E/Q21E Analog: Monomeric L17E Avoids Dimer-Induced Cytotoxicity

Dimerization of L17E significantly increases cytotoxicity, leading to reduced intracellular delivery compared to monomeric L17E [1]. In contrast, dimers of the analog L17E/Q21E, particularly when tethered at the N-termini, achieve comparable intracellular delivery to monomeric L17E while requiring decreased amounts of both delivery peptide and cargo [1]. This finding establishes that the monomeric form of L17E is the preferred starting material for applications requiring minimal cytotoxicity, and that the Q21E substitution represents a rational optimization path for dimerization strategies rather than a simple replacement.

Peptide engineering Dimerization Cytotoxicity Delivery optimization

L17E vs. Aurein 1.2, GALA, and HA2: Comparable Endosomal Disruption with Distinct Mechanism

In a systematic comparison of four endosomolytic peptides (Aurein 1.2, GALA, HA2, and L17E) incorporated into EGFR-targeted protein conjugates, fusion of L17E led to enhanced endosomal disruption comparable to the other peptides as measured by the Gal8-YFP assay [1]. However, only conjugates modified with Aurein 1.2 or GALA maintained EGFR specificity; L17E-modified conjugates exhibited altered targeting capability [1]. Additionally, incorporation of each endosomolytic peptide increased the half-life of the internalized protein and lowered lysosomal colocalization, confirming L17E's membrane-disruptive capacity in a targeted delivery context [1].

Endosomolytic peptides EGFR targeting Endosomal escape Targeted protein delivery

L17E Delivery Efficiency Correlates with KCNN4 Expression: A Unique Selectivity Marker

Cell-line selectivity studies reveal a strong correlation between L17E-mediated cytosolic delivery efficiency and the expression level of KCNN4, the gene encoding the calcium-activated potassium channel KCa3.1 [1][2]. Genetic and pharmacological regulation of KCNN4 expression and KCa3.1 activity correlate closely with L17E delivery efficiency, establishing KCNN4 as a positive genomic determinant of L17E performance [2]. This mechanistic link to an ion channel distinguishes L17E from conventional CPPs, which rely on endosomal sorting complex required for transport (ESCRT)-mediated pathways rather than membrane potential regulation [3].

Genomic determinants KCNN4 KCa3.1 channel Cell-line selection Delivery prediction

L17E Achieves Cytosolic Translocation Within 5 Minutes via Ruffled Membrane Permeabilization

Detailed kinetic analysis demonstrates that a large fraction of biomacromolecule cytosolic translocation occurs in the presence of L17E within 5 minutes of exposure [1]. This rapid kinetics is attributed to a distinct mechanism: L17E stimulates actin polymerization and induces dynamic structural alteration of cell membranes resulting in a ruffled appearance, with transient permeabilization of ruffled membranes—rather than rupture of mature endosomes—serving as the crucial entry mechanism [1]. Studies using macropinocytosis inhibitors and endosome maturation-controlling proteins support this novel concept [1]. This mechanism contrasts with the slower, endocytosis-dependent pathways utilized by conventional CPPs.

Kinetics Membrane ruffling Actin polymerization Transient permeabilization

L17E Functionalization Enhances circRNA Delivery: 1.48- to 2.04-Fold Improvement

Functionalization of HPV virus-like nanoparticles (VLNPs) with L17E on the outer surface significantly enhances both transmembrane delivery and endosomal escape of circular RNA (circRNA) [1]. Validation studies employing VLNPs-L17E-packaged circRNA across various cell types demonstrated notable improvements in target protein expression, ranging from 1.48- to 2.04-fold compared to non-functionalized VLNPs [1]. This quantifiable enhancement provides direct evidence of L17E's added value as an endosomal escape moiety in nanoparticle-based nucleic acid delivery systems.

circRNA delivery Virus-like nanoparticles Endosomal escape Protein expression

L17E Procurement-Relevant Application Scenarios Based on Validated Performance Data


Non-Covalent 'Mix-and-Deliver' Antibody and Protein Cytosolic Delivery

L17E is the preferred choice for researchers requiring a simple, non-covalent method to deliver functional antibodies, proteins, or peptides into the cytosol without genetic fusion. Direct comparison demonstrates L17E outperforms TAT under non-covalent conjugation conditions [1]. The peptide induces macropinocytosis and selectively disrupts negatively charged late endosomal membranes, enabling marked cytosolic liberation of IgG antibodies [2]. This scenario is ideal for functional studies requiring rapid cytosolic access to antibodies targeting intracellular epitopes, including signal transduction modulation and protein interaction disruption.

Cell Line Selection Using KCNN4 Expression as a Predictive Biomarker

For applications requiring reproducible cytosolic delivery across multiple cell lines, L17E offers a unique advantage: delivery efficiency is strongly correlated with expression of KCNN4, the gene encoding the calcium-activated potassium channel KCa3.1 [1][2]. Researchers can pre-screen cell lines for KCNN4 expression to predict L17E efficacy, avoiding trial-and-error optimization. This genomic determinant is not shared by conventional CPPs, which rely on ESCRT-mediated pathways sensitive to membrane repair proteins [3]. Cell lines with high KCNN4 expression (e.g., certain immune cells) represent optimal targets for L17E-mediated delivery.

Nanoparticle Functionalization for Enhanced RNA Delivery Payload Expression

L17E functionalization of nanoparticle surfaces provides a quantifiable enhancement in nucleic acid delivery efficiency. In virus-like nanoparticle systems delivering circRNA, L17E coating yields a 1.48- to 2.04-fold improvement in target protein expression across multiple cell types [1]. This enhancement is attributed to L17E's ability to promote both cellular uptake via macropinocytosis induction and endosomal escape via selective membrane disruption [2]. This application scenario is particularly relevant for mRNA/circRNA vaccine development, gene therapy vectors, and CRISPR-Cas9 RNP delivery where maximizing functional payload output is critical.

Rapid-Kinetics Cytosolic Delivery for Time-Sensitive Assays

L17E achieves substantial cytosolic translocation of biomacromolecules within 5 minutes of exposure, operating through a distinct mechanism involving actin polymerization, membrane ruffling, and transient plasma membrane permeabilization rather than slow endosomal maturation and rupture [1]. This rapid kinetics makes L17E uniquely suited for time-sensitive applications including live-cell imaging of acute signaling events, calcium flux assays, and experiments where prolonged incubation with delivery peptides would confound results. The mechanism is energy-dependent and involves the very early stages of endocytosis [2], distinguishing it from passive membrane penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for L17E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.